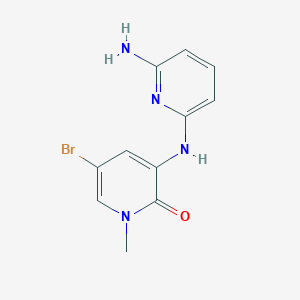
3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one
Cat. No. B8428492
M. Wt: 295.14 g/mol
InChI Key: QXCJRFKIAZWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08058446B2
Procedure details


A 48-mL sealed tube equipped with a magnetic stirring bar was charged with 2,6-diaminopyridine (0.27 g, 1.2 mmol), 3,5-dibromo-1-methyl-1H-pyridin-2-one (1) (0.27 g, 1 mmol), Pd2(dba)3 (0.046 g, 0.05 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.089 g, 0.15 mmol), and Cs2CO3 (0.49 g, 1.5 mmol) in dioxane (10 mL). After the mixture was degassed for 15 min., it was heated at 95° C. for 16 h. Then, the reaction mixture was cooled to room temperature and poured into H2O (10 mL). To this was added dichloromethane (10 mL) and the layers were separated. The aqueous phase was extracted with dichloromethane (3×10 mL), and the combined organic extracts were washed with H2O (5 mL) and brine (5 mL), dried (Na2SO4), and concentrated. The crude mixture was purified by column chromatography, gradient 0-10%, MeOH in dichlormethane/Ether (1/1), to give 0.054 g (18%) of 3-(6-amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one (2) as a solid.


Quantity
0.089 g
Type
reactant
Reaction Step One

Name
Cs2CO3
Quantity
0.49 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.Br[C:10]1[C:11](=[O:18])[N:12]([CH3:17])[CH:13]=[C:14]([Br:16])[CH:15]=1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:8][C:4]1[N:3]=[C:2]([NH:1][C:10]2[C:11](=[O:18])[N:12]([CH3:17])[CH:13]=[C:14]([Br:16])[CH:15]=2)[CH:7]=[CH:6][CH:5]=1 |f:3.4.5,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC=C1)N
|
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(N(C=C(C1)Br)C)=O
|
|
Name
|
|
|
Quantity
|
0.089 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
|
Name
|
Cs2CO3
|
|
Quantity
|
0.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.046 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 48-mL sealed tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirring bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was degassed for 15 min.
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into H2O (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was added dichloromethane (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with dichloromethane (3×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with H2O (5 mL) and brine (5 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture was purified by column chromatography, gradient 0-10%, MeOH in dichlormethane/Ether (1/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=CC(=N1)NC=1C(N(C=C(C1)Br)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.054 g | |
| YIELD: PERCENTYIELD | 18% | |
| YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
